2-Acetamido-6-hydroxypurine 2-Acetamido-6-hydroxypurine
Brand Name: Vulcanchem
CAS No.: 19962-37-9
VCID: VC20749663
InChI: InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
SMILES: CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol

2-Acetamido-6-hydroxypurine

CAS No.: 19962-37-9

Cat. No.: VC20749663

Molecular Formula: C7H7N5O2

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-6-hydroxypurine - 19962-37-9

CAS No. 19962-37-9
Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
IUPAC Name N-(6-oxo-1,7-dihydropurin-2-yl)acetamide
Standard InChI InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Standard InChI Key MXSMRDDXWJSGMC-UHFFFAOYSA-N
Isomeric SMILES CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
SMILES CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Canonical SMILES CC(=O)NC1=NC2=C(C(=O)N1)NC=N2

2-Acetamido-6-hydroxypurine, also known as N-acetylguanine, is a purine derivative with significant applications in biochemical and pharmaceutical research. This compound (CAS No. 19962-37-9) has the molecular formula C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol . It appears as a white to beige powder, melts above 260°C, and is sparingly soluble in water but slightly soluble in dimethyl sulfoxide (DMSO) .

Riboswitch Targeting

2-Acetamido-6-hydroxypurine binds guanine riboswitches in Staphylococcus aureus, repressing genes involved in purine biosynthesis (e.g., xpt-pbuX-guaB-guaA operon) . This interaction highlights its potential as a lead compound for developing antibiotics that disrupt bacterial metabolism .

Enzyme Inhibition and Drug Development

  • Acts as a substrate/inhibitor for enzymes in purine metabolism .

  • Serves as an intermediate in synthesizing antiviral and anticancer agents, including acyclovir and ribavirin analogs .

Analytical Chemistry

Used in chromatography to separate nucleobases and study metabolic pathways .

Case Study 1: Antimicrobial Activity

In S. aureus, 2-acetamido-6-hydroxypurine inhibited growth by targeting de novo guanine biosynthesis. Deletion of genes in this pathway rendered bacteria nonviable, confirming the compound’s mechanism .

Case Study 2: Cytotoxicity Profile

In vitro studies demonstrated lower cytotoxicity compared to other purine analogs, with IC₅₀ values >100 µM in mammalian cell lines. This suggests a favorable therapeutic index for further development.

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